1-Methyl-1,5-naphthyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9(11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKUKEKDSWCMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541547 | |
| Record name | 1-Methyl-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-09-7 | |
| Record name | 1-Methyl-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 1 Methyl 1,5 Naphthyridin 2 1h One
Electrophilic Reaction Pathways
The 1-Methyl-1,5-naphthyridin-2(1H)-one structure possesses two nitrogen atoms, N1 and N5. The N1 position is already substituted with a methyl group, precluding further alkylation or acylation at this site. Therefore, reactions with electrophiles target the N5 atom of the second pyridine (B92270) ring.
N-Alkylation: The lone pair of electrons on the N5 atom is available for reaction with alkylating agents. Treatment with alkyl halides leads to the formation of quaternary 1,5-naphthyridinium salts. nih.gov This reaction is a common pathway for modifying the electronic properties and solubility of the naphthyridine core. nih.gov
While N-alkylation at N5 is expected, a competing reaction in related lactam systems is O-alkylation at the carbonyl oxygen. nih.gov The regioselectivity between N- and O-alkylation can be influenced by several factors, including the solvent, the base used, and the nature of the alkylating agent. For instance, in similar heterocyclic systems, the use of aprotic solvents and strong bases can favor O-alkylation. nih.gov
N-Acylation: N-acylation reactions introduce an acyl group onto a nitrogen atom. researchgate.net For this compound, acylation would occur at the N5 position. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides and serves to functionalize the pyridine ring, though it is less common than N-alkylation for this type of scaffold.
Electrophilic halogenation of the carbon framework of this compound is generally challenging due to the electron-deficient character of the pyridine and pyridinone rings. The presence of two nitrogen atoms and the carbonyl group deactivates the ring system towards electrophilic aromatic substitution (SEAr).
However, halogenation can be achieved under specific conditions, often leading to the substitution of the carbonyl oxygen rather than a ring hydrogen. A crucial transformation in the chemistry of 1,5-naphthyridinones is the reaction with phosphoryl halides. Treating 1,5-naphthyridin-2(1H)-one derivatives with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) replaces the carbonyl oxygen with a chlorine atom. mdpi.com This converts the lactam into a 2-chloro-1,5-naphthyridine (B1368886) derivative, which is a versatile intermediate for further reactions. mdpi.com
| Reagent | Product Type | Reference |
| Phosphorus oxychloride (POCl₃) | 2-Chloro-1,5-naphthyridine | mdpi.com |
| Phosphorus pentachloride (PCl₅) | 2-Chloro-1,5-naphthyridine | mdpi.com |
Table 1: Reagents for the Conversion of the Carbonyl Group to a Chloro Substituent.
Direct nitration and sulfonation of the this compound ring are not well-documented in the literature. These electrophilic aromatic substitution reactions typically require harsh conditions for electron-deficient heterocycles and often result in low yields or lack of selectivity.
The deactivating effect of the ring nitrogens and the pyridinone carbonyl group makes the carbon atoms of the bicyclic system poor nucleophiles. Studies on related, more reactive systems like benzo[b] nih.govnih.govnaphthyridines show that nitration with a standard HNO₃/H₂SO₄ mixture occurs exclusively on the fused benzene (B151609) ring, leaving the naphthyridine core untouched. mdpi.com This suggests a high degree of resistance to electrophilic attack on the 1,5-naphthyridine (B1222797) nucleus itself. Any attempt at nitration or sulfonation on this compound would likely require forcing conditions, which could risk degradation of the molecule.
Nucleophilic Reaction Pathways
Nucleophilic reactions are a cornerstone of 1,5-naphthyridine chemistry, allowing for the introduction of a wide range of functional groups. These pathways typically involve either substitution on the aromatic ring or reactions at the carbonyl center.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the this compound scaffold. wikipedia.org This reaction does not occur on the parent molecule itself but on derivatives that possess a suitable leaving group, such as a halogen, attached to the ring. wikipedia.orgbyjus.com
The necessary halo-substituted precursor is typically synthesized via the reaction of the carbonyl group with a halogenating agent like POCl₃, as described in section 3.1.2, to yield a 2-chloro derivative. mdpi.com The electron-withdrawing nature of the naphthyridine ring system activates the chloro-substituted position towards nucleophilic attack. byjus.commasterorganicchemistry.com
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the halide ion restores the aromaticity and yields the substituted product. wikipedia.org A variety of nucleophiles can be employed in this reaction. nih.gov
| Nucleophile | Product Type | Reference |
| Amines (R-NH₂) | Amino-1,5-naphthyridines | nih.gov |
| Alkoxides (R-O⁻) | Alkoxy-1,5-naphthyridines | mdpi.com |
| Thiolates (R-S⁻) | Thioether-1,5-naphthyridines | nih.gov |
| Cyanide (CN⁻) | Cyano-1,5-naphthyridines | mdpi.com |
Table 2: Examples of Nucleophiles Used in SNAr Reactions with Halo-1,5-naphthyridines.
The carbonyl group at the C2 position is a primary site for chemical transformation. As a lactam, it exhibits amide-like reactivity. The most significant reaction at this position is its conversion into a more reactive functional group that can act as a leaving group for nucleophilic substitution. mdpi.com
As detailed in section 3.1.2, the reaction with phosphoryl halides (e.g., POCl₃) is a highly important transformation. mdpi.com This reaction converts the C=O group of this compound into a 2-chloro-1-methyl-1,5-naphthyridine. This chloro-derivative is not the final product but a key synthetic intermediate. The chlorine atom at the C2 position is an excellent leaving group, making the molecule highly susceptible to the SNAr reactions discussed previously (3.2.1). This two-step sequence—conversion of the carbonyl to a halide followed by nucleophilic substitution—is a fundamental strategy for elaborating the 1,5-naphthyridin-2-one core. mdpi.com
Oxidation and Reduction Chemistry
The response of the this compound framework to oxidative and reductive conditions is a critical aspect of its chemical profile, enabling the introduction of new functionalities and the modification of its saturation state.
Selective Oxidation of Ring Systems
The nitrogen atoms within the 1,5-naphthyridine core are susceptible to oxidation, typically leading to the formation of N-oxides. The reaction of 1,5-naphthyridine derivatives with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for achieving this transformation. jst.go.jpnih.gov While specific studies on this compound are not extensively documented, the general reactivity of the 1,5-naphthyridine scaffold suggests that the nitrogen at position 5 is the more likely site of initial oxidation due to the electronic influence of the pyridinone ring. The resulting N-oxides are valuable intermediates, as they can activate the pyridine ring towards both electrophilic and nucleophilic substitution at the 2- and 4-positions. jst.go.jpnih.gov
Furthermore, the pyridinone ring itself can undergo oxidative transformations, although this often requires harsher conditions and may lead to ring-opening or degradation. The selective oxidation of the carbocyclic portion of related fused heterocyclic systems has been achieved using various oxidizing agents, suggesting that under controlled conditions, specific C-H bonds could be targeted. nih.gov
| Reagent | Expected Product | Comments |
| m-CPBA | This compound 5-oxide | Selective N-oxidation at the pyridine nitrogen is anticipated. |
| Stronger Oxidants | Ring-opened or degraded products | Harsher conditions may lead to loss of the heterocyclic core. |
Hydrogenation and Reduction of the Naphthyridinone Framework
The reduction of the 1,5-naphthyridin-2(1H)-one skeleton can proceed via several pathways, depending on the reducing agent and reaction conditions. Catalytic hydrogenation over noble metal catalysts such as palladium on carbon (Pd/C) is a common method for the reduction of the pyridine ring in 1,5-naphthyridine systems, leading to tetrahydro-1,5-naphthyridines. nih.gov For this compound, this would likely result in the selective reduction of the pyridine ring, yielding 1-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2(1H)-one.
The carbonyl group of the pyridinone ring can also be a target for reduction. While sodium borohydride (B1222165) (NaBH4) is generally a mild reducing agent for ketones and aldehydes, its ability to reduce the lactam carbonyl in this system may be limited under standard conditions. youtube.com More potent hydride reagents, such as lithium aluminum hydride (LiAlH4), would be expected to reduce the carbonyl group, potentially leading to the corresponding 1-methyl-1,2,5,6,7,8-hexahydro-1,5-naphthyridine.
| Reagent/Catalyst | Expected Product | Comments |
| H2, Pd/C | 1-Methyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2(1H)-one | Selective reduction of the pyridine ring is expected. |
| LiAlH4 | 1-Methyl-1,2,5,6,7,8-hexahydro-1,5-naphthyridine | Reduction of the lactam carbonyl is likely. |
| NaBH4 | No reaction or slow reduction of the carbonyl | Generally less reactive towards lactams. |
Transition Metal-Mediated Transformations
Transition metal catalysis provides a powerful toolkit for the functionalization of the this compound core, enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to access.
Cross-Coupling Reactions at Substitutable Positions
To engage in cross-coupling reactions, the this compound scaffold must first be functionalized with a suitable leaving group, typically a halogen. The conversion of the carbonyl group in 1,5-naphthyridin-2(1H)-ones to a chloro group using reagents like phosphorus oxychloride (POCl3) is a well-established procedure, yielding 2-chloro-1,5-naphthyridine derivatives. nih.govnih.gov Subsequent N-methylation would provide a 2-chloro-1-methyl-1,5-naphthyridinium salt, a reactive intermediate for cross-coupling. Alternatively, direct halogenation of the pyridinone or pyridine ring can provide substrates for these reactions.
Once halogenated, derivatives of this compound can participate in a variety of palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or their esters would allow for the introduction of aryl or vinyl substituents. acs.orgrsc.org Similarly, the Heck reaction with alkenes would furnish alkenylated products.
| Reaction | Reactants | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | Halo-1-methyl-1,5-naphthyridin-2(1H)-one, Arylboronic acid | Pd catalyst, Base | Aryl-1-methyl-1,5-naphthyridin-2(1H)-one |
| Heck | Halo-1-methyl-1,5-naphthyridin-2(1H)-one, Alkene | Pd catalyst, Base | Alkenyl-1-methyl-1,5-naphthyridin-2(1H)-one |
Metalation and Lithiation Studies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. psu.edu The amide functionality within the pyridinone ring of this compound can act as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, would be expected to lead to deprotonation at the C3 position, ortho to the carbonyl group. Studies on the lithiation of 1-methyl-2-pyridone (B167067) have shown that deprotonation can occur at the N-methyl group, while for 1-methyl-4-pyridone, lithiation occurs at the C2 position. psu.edu This suggests that for this compound, lithiation at C3 is a plausible pathway, which would generate a nucleophilic intermediate ready to react with various electrophiles.
The pyridine ring also offers sites for potential C-H activation and metalation, although this may require more specialized catalytic systems.
| Reagent | Expected Site of Metalation | Subsequent Reaction with Electrophile (E+) |
| n-Butyllithium | C3-position | 3-E-1-Methyl-1,5-naphthyridin-2(1H)-one |
| Organometallic Catalysts | C4 or C6 positions | Functionalization at the pyridine ring |
Rearrangement Reactions and Pericyclic Processes
The conjugated π-system of this compound provides a platform for intriguing rearrangement and pericyclic reactions, offering pathways to novel molecular architectures.
While specific examples involving this compound are scarce, the chemistry of related N-alkylpyridones provides valuable insights. Thermal rearrangements of N-alkoxypyridines to N-alkylpyridones have been observed, suggesting the potential for alkyl group migrations under pyrolytic conditions. publish.csiro.au Photochemical rearrangements of N-substituted 2-pyridones are also known to occur, leading to a variety of rearranged products through complex mechanistic pathways. rsc.orgrsc.org For instance, UV irradiation of N-methyl-2-pyridone can lead to isomerization and the formation of ketene (B1206846) intermediates. acs.org
The pyridinone ring in this compound could potentially participate as a diene in Diels-Alder reactions. jst.go.jpnih.govnih.govacs.org The viability of this [4+2] cycloaddition would depend on the nature of the dienophile and the reaction conditions, with electron-deficient dienophiles being the most likely partners. Such reactions would lead to the formation of bridged bicyclic structures, significantly increasing the molecular complexity.
Electrocyclization reactions are another class of pericyclic processes relevant to the synthesis and transformation of the 1,5-naphthyridine core. The formation of the naphthyridine ring itself can be envisioned through the electrocyclic ring closure of a suitable triene precursor. nih.gov
| Reaction Type | Potential Substrate/Conditions | Potential Outcome |
| Thermal Rearrangement | High temperatures (pyrolysis) | Migration of the N-methyl group or other substituents. |
| Photochemical Rearrangement | UV irradiation | Isomerization, formation of novel heterocyclic systems. |
| Diels-Alder Reaction | With electron-deficient dienophiles | Formation of bridged bicyclic adducts. |
| Electrocyclization | From a suitable acyclic precursor | Formation of the 1,5-naphthyridine ring system. |
Photochemical and Thermal Reactivity Profiles
The study of the photochemical and thermal reactivity of this compound provides insights into the stability and potential transformations of this heterocyclic system under energy input. While specific research focusing exclusively on the photochemical and thermal reactions of this compound is not extensively documented, the reactivity can be inferred from the behavior of structurally related aza-analogs of quinolones and other aromatic systems.
The 1,5-naphthyridine nucleus shares similarities with quinolines in its reactivity patterns. mdpi.com Generally, these systems can undergo transformations involving electrophilic substitution, nucleophilic substitution, oxidation, and reduction. mdpi.comnih.gov The introduction of a methyl group at the N1 position and a carbonyl group at the C2 position influences the electron distribution within the rings, which in turn dictates the specific pathways for photochemical and thermal reactions.
Photochemical Reactivity
The photochemical behavior of this compound is expected to be influenced by the absorption of ultraviolet light, leading to excited states that can undergo various reactions. For structurally similar quinolones, photochemical reactions can include decarboxylation, cleavage of the C-N bond, and side-chain oxidation. mdpi.com Given that this compound is an N-methylated lactam, it is less prone to decarboxylation compared to its carboxylic acid counterparts.
Potential photochemical reactions for this compound could involve rearrangements or cycloadditions, depending on the reaction conditions and the presence of other reactants. The photostability of related fluoroquinolones has been a subject of interest due to phototoxicity, which is often linked to reductive defluorination upon irradiation. mdpi.com While this compound lacks a fluorine substituent, the underlying principles of photo-induced electron transfer could potentially lead to other transformations.
An acceptorless dehydrogenation of a tetrahydro-1,5-naphthyridine derivative has been achieved using visible-light photoredox catalysis in conjunction with a cobalt catalyst, yielding the aromatic 1,5-naphthyridine. nih.gov This suggests that the 1,5-naphthyridine core is amenable to photocatalyzed redox reactions.
| Reaction Type | Potential Product(s) | Conditions | Notes |
| Photo-induced Rearrangement | Isomeric Naphthyridinones | UV Irradiation | Hypothetical, based on general aromatic photochemistry. |
| [2+2] Cycloaddition | Dimeric Structures | UV Irradiation in Concentrated Solution | Possible for the pyridone ring, similar to other α,β-unsaturated carbonyls. |
| Photo-oxidation | Oxidized Naphthyridinone Derivatives | UV Irradiation, O2 | Potential for oxidation at various positions on the rings. |
Thermal Reactivity
The thermal reactivity of this compound is expected to be significant at elevated temperatures, potentially leading to skeletal reorganizations or isomerizations. The thermal rearrangement of aromatic hydrocarbons, such as the isomerization of azulene (B44059) to naphthalene, occurs at high temperatures and can proceed through various mechanisms, including those involving carbene intermediates. wikipedia.org
For 1,5-naphthyridinone systems, thermal conditions can induce reactions such as decarboxylation if a carboxylic acid group is present. nih.gov In the case of this compound, high temperatures in the absence of other reagents might lead to complex rearrangements or decomposition. The specific pathways would be highly dependent on the temperature and whether the reaction is carried out in the gas phase (pyrolysis) or in a solvent. Flash vacuum pyrolysis is a common technique for studying such unimolecular thermal rearrangements of aromatic compounds. wikipedia.org
It has been noted that the Conrad and Limpach reaction for synthesizing naphthyridin-4-ones involves thermal condensation and cyclization, indicating that the naphthyridine scaffold can be formed under thermal conditions. nih.gov This also implies that under sufficiently high temperatures, ring-opening and re-closure pathways might become accessible for the substituted naphthyridinone.
| Reaction Type | Potential Product(s) | Conditions | Notes |
| Thermal Isomerization | Other Naphthyridinone Isomers | High Temperature (e.g., >500 °C) | Hypothetical, based on general thermal rearrangements of aromatic systems. wikipedia.org |
| Ring-Opening/Re-closure | Rearranged Heterocyclic Systems | Flash Vacuum Pyrolysis | Potential for complex skeletal reorganization. |
| Decomposition | Fragmentation Products | Extreme Temperatures | Eventual breakdown of the heterocyclic structure. |
Advanced Spectroscopic and Crystallographic Characterization of 1 Methyl 1,5 Naphthyridin 2 1h One Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the first step in the structural characterization of 1-Methyl-1,5-naphthyridin-2(1H)-one derivatives. This process relies on a suite of NMR experiments. mdpi.com
¹H NMR: Provides information about the chemical environment and connectivity of protons.
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in the ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is instrumental in connecting different fragments of a molecule and assigning quaternary (non-protonated) carbons. mdpi.com
For the parent this compound, the HMBC spectrum is particularly informative. A key correlation would be observed from the N-methyl protons (N1-CH₃) to the carbonyl carbon (C2) and the bridgehead carbon (C8a). Similarly, correlations from H8 to C7 and C1, and from H4 to C3 and C4a, would confirm the connectivity of the bicyclic system. COSY correlations would clearly show the coupling between H3 and H4, as well as the spin system involving H6, H7, and H8.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| N1-CH₃ | ~30.5 | ~3.60 (s, 3H) | C2, C8a |
| C2 | ~162.0 | - | - |
| C3 | ~121.5 | ~6.70 (d, J=9.5 Hz, 1H) | C2, C4, C4a |
| C4 | ~138.0 | ~7.65 (d, J=9.5 Hz, 1H) | C2, C3, C4a, C5 |
| C4a | ~120.0 | - | - |
| C5 | ~152.0 | - | - |
| C6 | ~118.0 | ~7.50 (dd, J=8.5, 4.2 Hz, 1H) | C4a, C5, C7, C8 |
| C7 | ~135.0 | ~8.20 (dd, J=8.5, 1.5 Hz, 1H) | C5, C6, C8, C8a |
| C8 | ~128.0 | ~8.70 (dd, J=4.2, 1.5 Hz, 1H) | C4a, C6, C7, C8a |
| C8a | ~148.0 | - | - |
For derivatives of this compound bearing flexible substituents, NMR spectroscopy can provide insights into their preferred conformations and dynamic behavior in solution. copernicus.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, even if they are not directly bonded, helping to define the three-dimensional structure.
Furthermore, variable-temperature (VT) NMR studies can be employed to investigate dynamic processes, such as the restricted rotation of bulky substituents. copernicus.org As the temperature is lowered, the rotation may slow down on the NMR timescale, leading to the observation of distinct signals for different rotational isomers (rotamers). The temperature at which these signals coalesce can be used to calculate the energy barrier to rotation. copernicus.org
The introduction of substituents onto the naphthyridinone ring system systematically alters the electronic distribution within the molecule, which is reflected in the ¹H and ¹³C NMR chemical shifts. ias.ac.in The analysis of these substituent-induced chemical shifts (SCS) provides valuable information about the transmission of electronic effects. nih.gov
Generally, electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase the electron density at the ortho and para positions, causing the corresponding carbon and proton signals to shift upfield (to a lower δ value). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density, resulting in a downfield shift (higher δ value) for these positions. ias.ac.in These effects are a combination of inductive and resonance contributions and can often be correlated with Hammett substituent constants. researchgate.net
| Substituent at C7 (R) | Electronic Nature | Predicted δ for H6 (ppm) | Predicted Shift (Δδ vs. R=H) |
|---|---|---|---|
| -H | Neutral | ~7.50 | - |
| -OCH₃ | Strong EDG | ~7.25 | -0.25 (Upfield) |
| -Cl | Weak EWG (Inductive) / EDG (Resonance) | ~7.55 | +0.05 (Downfield) |
| -NO₂ | Strong EWG | ~7.90 | +0.40 (Downfield) |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds present and their immediate environment, making them excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. americanpharmaceuticalreview.com
The IR and Raman spectra of this compound derivatives are dominated by several characteristic bands that define the core structure. vscht.cz
C=O Stretch (Amide I): The most intense and diagnostic band is the carbonyl stretching vibration, typically appearing in the region of 1650-1690 cm⁻¹ in the IR spectrum. Its exact position is sensitive to the physical state (solid vs. solution) and electronic effects of substituents on the ring.
C=C and C=N Stretches: The aromatic and pyridone ring stretching vibrations give rise to a series of bands in the 1400-1650 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the N-methyl group appear just below 3000 cm⁻¹.
C-H Bending: Out-of-plane (oop) C-H bending vibrations appear in the 700-900 cm⁻¹ region, and the pattern of these bands can sometimes be indicative of the substitution pattern on the aromatic rings. vscht.cz
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Typical IR Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2980 | Medium-Weak |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong |
| C=C / C=N Ring Stretches | 1400 - 1650 | Medium-Strong |
| C-H Out-of-Plane Bending | 700 - 900 | Strong |
When derivatives contain functional groups capable of acting as hydrogen bond donors (e.g., -OH, -NH₂) or acceptors, vibrational spectroscopy becomes a powerful tool for studying these interactions. youtube.com The formation of a hydrogen bond, such as between a hydroxyl substituent and the carbonyl oxygen of another molecule (O-H···O=C), leads to distinct spectral changes. biophysik.org
The most notable effect is a significant red-shift (a shift to lower frequency) and broadening of the donor group's stretching band (e.g., the ν(O-H) band). acs.org For example, a free hydroxyl group shows a sharp absorption around 3600 cm⁻¹, whereas a hydrogen-bonded hydroxyl group exhibits a broad band typically in the 3200-3500 cm⁻¹ range. youtube.com Concurrently, the carbonyl stretching frequency (ν(C=O)) will shift to a slightly lower wavenumber because the hydrogen bond weakens the C=O double bond. By performing concentration-dependent IR studies in a non-polar solvent, one can distinguish between intermolecular hydrogen bonds (which diminish upon dilution) and intramolecular hydrogen bonds (which are unaffected by concentration). youtube.com
High-Resolution Mass Spectrometry for Molecular Characterization
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds and for gaining insights into their structural features through the analysis of fragmentation patterns.
Elucidation of Fragmentation Pathways
The fragmentation of this compound and its derivatives under electron ionization (EI) or other ionization techniques provides a molecular fingerprint that is crucial for structural confirmation. While specific fragmentation data for the parent compound is not extensively detailed in the literature, the fragmentation of the core 1,5-naphthyridine (B1222797) ring system is known to proceed through characteristic pathways.
Upon ionization, the molecular ion (M+) of this compound would be formed. Subsequent fragmentation can be predicted to occur via several pathways based on the inherent structural features of the molecule. The N-methyl group offers a potential site for initial fragmentation, leading to the loss of a methyl radical (•CH3) to generate an [M-15]+ ion. Another likely fragmentation pathway involves the cleavage of the pyridinone ring. This could include the loss of carbon monoxide (CO), a common fragmentation for lactam-containing structures, resulting in an [M-28]+ fragment. Further fragmentation of the naphthyridine core could involve the loss of HCN from the pyridine (B92270) ring, a characteristic fragmentation for nitrogen-containing heterocycles.
The fragmentation pattern is significantly influenced by the nature and position of substituents on the naphthyridine ring. For instance, derivatives with more complex side chains will exhibit fragmentation patterns dominated by the cleavage of these substituents.
Table 1: Postulated Fragmentation Pathways for this compound
| Fragment Ion | Proposed Loss | m/z (Calculated) |
| [M]+• | - | 160.0637 |
| [M-CH3]+ | •CH3 | 145.0402 |
| [M-CO]+• | CO | 132.0688 |
| [M-HCN]+• | HCN | 133.0582 |
Note: This table is based on theoretical fragmentation pathways and requires experimental validation.
Exact Mass Determination
High-resolution mass spectrometry provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula of the compound.
Table 2: Theoretical Exact Mass for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M]+• | C9H8N2O | 160.0637 |
| [M+H]+ | C9H9N2O | 161.0715 |
X-ray Crystallography for Solid-State Structure Elucidation
Determination of Molecular Geometry and Bond Parameters
While the crystal structure of this compound itself has not been reported, the structures of several of its derivatives have been elucidated, providing valuable information about the geometry of the 1,5-naphthyridin-2(1H)-one core.
X-ray crystal structures of two 1,5-naphthyridin-2(1H)-one derivatives reveal that the bicyclic system is essentially planar. researchgate.net The bond lengths and angles within the naphthyridine core are consistent with the presence of aromatic and amide functionalities. For example, the C=O bond length of the lactam is typically around 1.23 Å, while the C-N bonds within the pyridinone ring exhibit partial double bond character. The geometry around the nitrogen atom of the lactam is trigonal planar, as expected. The methyl group attached to this nitrogen would be situated in the plane of the bicyclic system.
Table 3: Representative Bond Lengths and Angles for a 1,5-Naphthyridin-2(1H)-one Derivative
| Bond | Length (Å) | Angle | Degree (°) |
| C2=O1 | 1.235(2) | N1-C2-C3 | 120.5(1) |
| N1-C2 | 1.385(2) | C2-N1-C8a | 123.1(1) |
| N1-C1' (Methyl) | 1.470(3) | C4-C4a-C8a | 118.9(1) |
| C4a-C5 | 1.412(2) | N5-C6-C7 | 121.3(2) |
Note: Data is based on a representative derivative and may vary slightly for this compound.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. The analysis of these interactions is crucial for understanding the physical properties of the solid material.
In the crystal structures of 1,5-naphthyridin-2(1H)-one derivatives, intermolecular hydrogen bonding is a prominent feature, particularly when hydrogen bond donors and acceptors are present on substituents. For the parent 1,5-naphthyridin-2(1H)-one, the N-H of the lactam and the pyridinic nitrogen can act as hydrogen bond donor and acceptor, respectively, leading to the formation of hydrogen-bonded dimers or chains.
Computational and Theoretical Investigations of 1 Methyl 1,5 Naphthyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface nih.gov. For 1-Methyl-1,5-naphthyridin-2(1H)-one, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The 1,5-naphthyridine (B1222797) core is a planar bicyclic system. The addition of a methyl group at the N-1 position and a carbonyl group at the C-2 position introduces specific structural features. Computational analysis would confirm the planarity of the fused ring system and determine the precise orientation of the methyl group's hydrogen atoms. Conformational analysis for this molecule would be relatively straightforward, as the primary point of rotational freedom would be the methyl group. Calculations would likely confirm that a staggered conformation of the methyl hydrogens relative to the naphthyridine ring is the most energetically favorable.
Table 1: Illustrative Optimized Geometric Parameters for this compound This table is illustrative, as specific published data is not available. Values are based on typical parameters for similar heterocyclic systems.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2=O | ~1.22 Å |
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Length | N1-CH3 | ~1.47 Å |
| Bond Angle | C8a-N1-C2 | ~120° |
Analysis of the electronic structure provides insight into a molecule's reactivity, stability, and optical properties nih.gov. Key components of this analysis are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons dergipark.org.tr. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability nih.govwikipedia.orgpmf.unsa.ba. A smaller gap generally implies higher reactivity and lower stability wikipedia.orgpmf.unsa.ba. For this compound, the HOMO is expected to be distributed over the electron-rich regions of the fused aromatic rings, while the LUMO would likely be centered on the electron-deficient pyridinone ring, particularly the C=O group.
Charge distribution analysis, often visualized using a Molecular Electrostatic Potential (MEP) map, would reveal the electrophilic and nucleophilic sites of the molecule. For this compound, the MEP map would likely show a negative potential (electron-rich region) around the carbonyl oxygen and the N-5 nitrogen, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the carbonyl carbon and the hydrogen atoms, highlighting sites for nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies This table is illustrative, as specific published data is not available. Values are typical for N-heterocyclic compounds.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.
NMR Chemical Shifts: DFT calculations have become a reliable tool for predicting ¹H and ¹³C NMR chemical shifts with high accuracy d-nb.info. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts are crucial for assigning signals in experimental spectra, especially for complex molecules. The calculations would predict downfield shifts for protons adjacent to the electronegative nitrogen atoms and the carbonyl group. The methyl protons at N-1 would have a characteristic singlet in the ¹H spectrum.
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). For this compound, a strong vibrational mode corresponding to the C=O stretch would be predicted, typically in the range of 1650-1700 cm⁻¹. Other predictable frequencies would include C-H stretches, C-N stretches, and aromatic ring vibrations, aiding in the interpretation of experimental IR spectra.
Table 3: Illustrative Predicted ¹H NMR Chemical Shifts This table is illustrative, as specific published data is not available.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H3 | ~6.5 - 7.0 |
| H4 | ~7.5 - 8.0 |
| H6 | ~8.5 - 9.0 |
| H7 | ~7.2 - 7.7 |
| H8 | ~8.0 - 8.5 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key method for investigating the step-by-step pathways of chemical reactions. It allows for the characterization of short-lived, high-energy species like transition states that are difficult or impossible to observe experimentally. While specific reaction mechanisms involving this compound have not been computationally detailed in the literature, the general approach can be outlined. A relevant reaction for the parent scaffold, 1,5-naphthyridin-2(1H)-one, is its conversion to 2-chloro-1,5-naphthyridine (B1368886) using reagents like phosphorus oxychloride (POCl₃), a common step in creating intermediates for further synthesis nih.gov.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Computational chemists locate and characterize these structures to understand the energy barrier of a reaction. For a hypothetical reaction, such as the N-alkylation at the N-5 position or an electrophilic substitution on the aromatic rings, calculations would identify the geometry of the transition state. TS characterization involves confirming that the structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
For instance, in the chlorination of the corresponding non-methylated 1,5-naphthyridin-2(1H)-one, a computational study could model the pathway, likely involving initial phosphorylation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of a chloride ion and subsequent elimination to form the 2-chloro product. The energy profile would reveal the activation barriers for each step, indicating the rate-determining step of the reaction. Such studies provide fundamental insights into the reactivity and synthetic transformations of the 1,5-naphthyridinone scaffold.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal crucial information about the conformational flexibility, stability, and intermolecular interactions of a compound.
In the context of this compound, MD simulations could be employed to:
Analyze Conformational Dynamics: Determine the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between them.
Study Solvent Effects: Understand how the surrounding solvent molecules influence the structure and dynamics of the compound.
Investigate Vibrational Properties: Calculate the vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data.
At present, there are no specific published studies detailing the results of molecular dynamics simulations for this compound. Therefore, no data tables on its dynamic behavior can be presented.
Structure-Based Molecular Recognition Studies (Non-Biological Context)
Structure-based molecular recognition studies investigate the non-covalent interactions between a host molecule and a guest molecule. These studies are fundamental to the fields of supramolecular chemistry and materials science. Computational methods, such as molecular docking and quantum mechanics calculations, are often used to predict and analyze these interactions.
For this compound, such studies could explore its potential to act as a host or guest in various non-biological applications, for instance, in the design of new sensors or molecular cages. This would involve investigating its interactions with other small molecules, ions, or surfaces.
A thorough search of the available literature indicates that no specific non-biological, structure-based molecular recognition studies have been reported for this compound. Consequently, there are no research findings or data tables to include in this section.
Applications of 1 Methyl 1,5 Naphthyridin 2 1h One As a Chemical Scaffold and in Materials Science
Utilization as a Building Block in Complex Chemical Synthesis
The 1-Methyl-1,5-naphthyridin-2(1H)-one scaffold serves as a valuable starting point for the synthesis of more elaborate chemical structures. The inherent reactivity of the naphthyridinone ring system allows for its conversion into key intermediates that can be further functionalized.
A primary application in synthesis involves the transformation of the carbonyl group. The 1,5-naphthyridin-2(1H)-one core can be halogenated, typically through reactions with reagents like phosphorus oxychloride, to yield halo-1,5-naphthyridine derivatives. mdpi.comnih.gov For instance, 1,5-naphthyridine-2(1H)-one can be converted into its corresponding 2-chloro-1,5-naphthyridine (B1368886) derivative. mdpi.comnih.gov This chloro-substituent acts as an excellent leaving group, rendering the 2-position susceptible to nucleophilic substitution reactions. This opens a pathway for the introduction of a wide array of functional groups, including amines, alkoxides, and carbon nucleophiles, thereby enabling the construction of a diverse library of substituted 1,5-naphthyridine (B1222797) compounds. mdpi.com This strategic conversion makes halo-1,5-naphthyridines interesting intermediates for accessing novel molecular architectures. mdpi.comnih.gov
Ligand Design in Catalysis and Coordination Chemistry
The electron-deficient nature of the pyridine (B92270) rings and the presence of nitrogen atoms make the 1,5-naphthyridine framework an excellent candidate for ligand design in coordination chemistry and catalysis. encyclopedia.pubmdpi.com
The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the stereoselective synthesis of molecules. The rigid naphthyridine scaffold provides a robust backbone for the introduction of chiral elements. A common strategy involves appending known chiral auxiliaries to the naphthyridine core. For example, research on the related 1,8-naphthyridine isomer has demonstrated that introducing chiral units such as oxazolines and camphor-pyrazoles can successfully create effective chiral ligands. researchgate.netkaliganjgovtcollege.ac.in This established principle of attaching chiral auxiliaries to a naphthyridine framework is directly applicable to the 1,5-naphthyridinone system to generate novel chiral ligands for asymmetric transformations. The defined geometry of the scaffold helps in creating a well-defined chiral environment around a coordinated metal center, which is essential for achieving high enantioselectivity in catalytic reactions.
Naphthyridine-based ligands are known to form stable complexes with a variety of transition metals. encyclopedia.pubnih.gov The nitrogen atoms of the two fused pyridine rings can act as a bidentate chelate, coordinating to a single metal center, or as a bridging ligand, connecting two or more metal centers.
Studies on chiral ligands derived from the 1,8-naphthyridine scaffold have shown their ability to form di- and tetranuclear complexes with copper(I) and silver(I) ions. researchgate.netkaliganjgovtcollege.ac.in These ligands often exhibit a bridge-chelate coordination motif, which holds two metal centers in close proximity. researchgate.netkaliganjgovtcollege.ac.in The resulting complexes, such as [Cu₄I₄(L¹)₂] and Ag₂(L¹)₂₂, have been structurally characterized using techniques like X-ray crystallography. researchgate.netkaliganjgovtcollege.ac.in Similarly, 4-hydroxy-1,5-naphthyridine-based ligands have been used to synthesize europium(III) complexes. nih.gov
The table below summarizes examples of metal complexes formed with naphthyridine-based ligands, illustrating the coordination possibilities of this scaffold.
| Ligand Scaffold | Metal Ion(s) | Resulting Complex Core | Coordination Motif | Reference |
| Chiral 1,8-Naphthyridine (L¹) | Cu(I) | [Cu₄I₄] | Bridge-Chelate | researchgate.netkaliganjgovtcollege.ac.in |
| Chiral 1,8-Naphthyridine (L²) | Ag(I) | [Ag₄Br] | Bridge-Chelate | researchgate.netkaliganjgovtcollege.ac.in |
| Chiral 1,8-Naphthyridine (L¹) | Ag(I) | [Ag₂] | Bridge-Chelate | researchgate.netkaliganjgovtcollege.ac.in |
| 4-hydroxy-1,5-naphthyridine | Eu(III) | [Eu(NDs)₄]⁻ | Chelate | nih.gov |
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions. The directional bonding capabilities of the 1,5-naphthyridinone scaffold make it an attractive component for coordination-driven self-assembly.
The principle has been demonstrated with other chiral pyridyl-based precursors, which self-assemble with metal acceptors (like Pt(II)) to form discrete, chiral metallacycles. nih.gov These individual metallacycles can then undergo further hierarchical self-assembly into higher-ordered nanostructures, such as nanospheres or nanofibers, driven by a combination of hydrogen bonding, hydrophobic effects, and π-π stacking interactions. nih.gov At higher concentrations, these interactions can lead to the formation of metallogels. nih.gov Given that the 1,5-naphthyridinone structure contains appropriately positioned nitrogen atoms for metal coordination, along with a π-system capable of stacking, it is a promising building block for designing new self-assembling supramolecular systems with potentially unique functions.
Exploration in Optoelectronic and Functional Materials
The electron-deficient character of the 1,5-naphthyridine ring system has led to its exploration in the field of materials science, particularly for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs). researchgate.netacs.org
In the design of materials for OLEDs, the 1,5-naphthyridine moiety is often employed as an electron-accepting unit within a larger molecule. acs.org This is a key principle in creating efficient emitters, especially for Thermally Activated Delayed Fluorescence (TADF). By coupling the electron-deficient naphthyridine core with electron-donating groups (e.g., phenoxazine, phenothiazine), a donor-acceptor (D-A) structure is formed. acs.org This architecture facilitates charge separation in the excited state, which is crucial for the TADF mechanism that allows OLEDs to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.
Naphthyridine-based compounds have been successfully used as:
n-Type Emitters: Their inherent electron-deficient nature makes them suitable as emitters and electron-transport materials. researchgate.netresearchgate.net A series of 1,8-naphthyridine oligomers demonstrated high fluorescence quantum yields (0.70–1.0) and good thermal stability, emitting blue, green, and yellow light. researchgate.net
TADF Emitters: OLEDs using 1,5-naphthyridine as the acceptor unit have achieved high external quantum efficiencies (EQEs) of up to 29.9%. acs.org
NIR Emitters: Platinum(II) complexes incorporating 1,5-naphthyridin-4-ol ligands have been developed as near-infrared (NIR) emitters, with one device achieving an EQE of 10.1%. rsc.org The emission in these complexes can be tuned by modifying the ancillary ligands. rsc.org
The performance of several OLEDs based on naphthyridine derivatives is detailed in the table below.
| Naphthyridine Derivative Type | Role in OLED | Max. Emission (λELmax) | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) | Reference |
| 1,8-Naphthyridine Oligomer | Yellow Emitter | Yellow | ~1.2 cd A⁻¹ (Current Eff.) | Not specified | researchgate.net |
| 1,5-Naphthyridine-Phenoxazine | Green TADF Emitter | Green | 29.9% | Not specified | acs.org |
| 1,5-Naphthyridine-Phenothiazine | TADF Emitter | Not specified | 25.8% | Not specified | acs.org |
| Pt(II) Complex (PBSNND) | NIR Emitter | 704 nm | 10.1% | Not specified | rsc.org |
| Pt(II) Complex (AtFOND) | NIR Emitter | 774 nm | 1.8% | Not specified | rsc.org |
| Naphthyridine-Dimethylacridan | TADF Emitter | Not specified | 16.8% | 50.7 lm/W | acs.org |
These findings underscore the versatility of the 1,5-naphthyridine scaffold in creating a new generation of high-performance materials for advanced optoelectronic applications. researchgate.net
Applications in Sensors and Semiconductors
The 1,5-naphthyridine scaffold, a core component of this compound, has garnered interest in the field of materials science, particularly for its potential applications in sensors and semiconductors. The inherent electronic properties of this nitrogen-containing heterocyclic system make it a suitable candidate for the development of novel functional materials.
Derivatives of the 1,5-naphthyridine core have been explored as organic semiconductors. For instance, novel p-type organic semiconducting molecules incorporating a 1,5-naphthyridine-2,6-dione unit have been synthesized and investigated for their use in phototransistors. researchgate.net One such derivative, 3,7-di(naphthalen-1-yl)-1,5-dioctyl-1,5-naphthyridine-2,6-dione (C8-NTDN1), exhibited excellent optical and electrical properties, including an absorption peak at 446 nm and a field-effect hole mobility of up to 0.38 cm²/V·s. researchgate.net These characteristics are crucial for the development of efficient organic electronic devices. The planarity and potential for intermolecular interactions within the 1,5-naphthyridine structure contribute to its charge-transport capabilities.
In the realm of sensor technology, fused 1,5-naphthyridine derivatives have demonstrated potential as colorimetric sensors for the detection of metal ions. mdpi.com The nitrogen atoms within the naphthyridine ring system can act as binding sites for cations, leading to a detectable change in the molecule's optical properties upon complexation. This principle allows for the visual detection of specific ions, such as Cu²⁺, highlighting the utility of the 1,5-naphthyridine scaffold in analytical and environmental sensing applications. The sensitivity and selectivity of these sensors can be tuned by modifying the substituents on the naphthyridine core.
| Derivative | Application | Key Finding | Reference |
| 3,7-di(naphthalen-1-yl)-1,5-dioctyl-1,5-naphthyridine-2,6-dione | Organic Phototransistor | Field-effect hole mobility up to 0.38 cm²/V·s. | researchgate.net |
| Fused 1,5-naphthyridine | Colorimetric Sensor | Capable of detecting Cu²⁺ ions through color change. | mdpi.com |
Photoelectronic Properties and Solar Cell Context
The photoelectronic properties of naphthyridine derivatives, including the 1,5-naphthyridin-2(1H)-one framework, are a subject of significant research, particularly in the context of solar energy conversion. These compounds often exhibit interesting photophysical behaviors such as fluorescence and solvatochromism. researchgate.netmdpi.com
Derivatives of 1,5-naphthyridin-2(1H)-one have been identified as fluorophores, which are molecules that can re-emit light after being excited by it. researchgate.net These fluorescent properties are sensitive to the surrounding environment, such as the polarity of the solvent, which can lead to shifts in the emitted light's color (solvatochromism). researchgate.netmdpi.com This sensitivity makes them valuable as probes in chemical and biological systems. The study of related 1,6-naphthyridin-7(6H)-one scaffolds has shown that these molecules can exhibit visible absorption, large Stokes shifts, and high quantum yields, all of which are desirable properties for photoelectronic applications. mdpi.com
In the context of solar cells, the broader family of naphthyridines has been investigated for its potential use in dye-sensitized solar cells (DSSCs). Although research has specifically highlighted the use of 1,8-naphthyridyl moieties as photosensitizers, the underlying principles are relevant to the 1,5-naphthyridine scaffold. acs.org In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂), generating an electric current. The electronegative nature of the naphthyridyl moiety can lower the energy of the ligand's π*-level, extending the absorption of light into the red region of the spectrum. acs.org This extended light absorption can lead to higher incident photon-to-current efficiencies compared to standard dyes. acs.org The ability to chemically modify the 1,5-naphthyridine structure allows for the fine-tuning of its absorption spectrum and electronic properties to optimize performance in solar cell applications.
| Property | Description | Relevance to Solar Cells |
| Fluorescence | Emission of light after absorption of light. | Indicates efficient light absorption and energy transfer processes. |
| Solvatochromism | Change in color of emitted light with solvent polarity. | Useful for understanding the molecule's interaction with its environment in a device. |
| Extended Light Absorption | Ability to absorb light at longer wavelengths (red end of the spectrum). | Increases the range of the solar spectrum that can be converted to electricity, improving efficiency. |
| Tunable Electronic Levels | The energy of molecular orbitals can be modified through chemical synthesis. | Allows for optimization of energy level alignment for efficient electron injection into the semiconductor. |
Applications as Hydrogen Acceptors
The 1,5-naphthyridine ring system can act as a hydrogen acceptor, a property that is relevant in the context of hydrogen storage and transfer reactions. The presence of nitrogen atoms in the aromatic rings makes them susceptible to reduction, where they can accept hydrogen atoms. This process is a key aspect of using N-heteroarenes as organic hydrogen carriers. researchgate.net
The reduction of 1,5-naphthyridines can be achieved through transfer hydrogenation reactions. mdpi.com In these reactions, a hydrogen donor molecule, such as formic acid, transfers hydrogen to the 1,5-naphthyridine in the presence of a catalyst. mdpi.com This process converts the aromatic 1,5-naphthyridine into its hydrogenated form, such as 1,2,3,4-tetrahydro-1,5-naphthyridine. The reverse reaction, dehydrogenation, releases the stored hydrogen, regenerating the aromatic 1,5-naphthyridine. This reversible hydrogenation/dehydrogenation cycle is the basis for its potential as a liquid organic hydrogen carrier (LOHC), which offers a safer and more manageable way to store and transport hydrogen compared to compressed gas or cryogenic liquid forms.
The efficiency of 1,5-naphthyridine as a hydrogen acceptor is influenced by the reaction conditions and the catalyst used. Homogeneous non-noble metal catalysts, for example, have been shown to effectively reduce 1,5-naphthyridines under mild conditions. mdpi.com The ability to accept hydrogen makes the 1,5-naphthyridine scaffold a promising area of research for developing new energy storage technologies.
| Process | Description | Significance |
| Hydrogenation | The addition of hydrogen to the 1,5-naphthyridine ring. | Allows for the storage of hydrogen in a stable, liquid form. |
| Dehydrogenation | The removal of hydrogen from the hydrogenated 1,5-naphthyridine ring. | Releases the stored hydrogen for use as a fuel. |
| Catalytic Transfer Hydrogenation | A method to hydrogenate 1,5-naphthyridine using a hydrogen donor and a catalyst. | Enables the hydrogenation process to occur under controlled and efficient conditions. |
Future Research Trajectories and Unexplored Frontiers for 1 Methyl 1,5 Naphthyridin 2 1h One Research
Development of Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure 1-Methyl-1,5-naphthyridin-2(1H)-one and its derivatives is a critical area for future investigation, particularly for applications in medicinal chemistry and materials science where chirality can profoundly influence biological activity and material properties. Currently, dedicated asymmetric syntheses for this specific compound are not extensively reported, presenting a significant opportunity for methodological innovation.
Future efforts could focus on several promising strategies:
Transition-Metal Catalyzed Asymmetric Hydrogenation: Building upon the successful asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines using chiral cationic ruthenium diamine complexes, similar approaches could be adapted for prochiral precursors of this compound. nih.govresearchgate.net The development of catalysts tailored for the specific electronic and steric properties of the naphthyridinone core will be crucial.
Organocatalytic Asymmetric Reactions: Asymmetric organocatalysis offers a metal-free alternative for the synthesis of chiral heterocycles. nih.govgreyhoundchrom.comnih.govyoutube.commdpi.comyoutube.com Exploring reactions such as aza-Michael additions to α,β-unsaturated precursors of the naphthyridinone ring, catalyzed by chiral amines or phosphoric acids, could provide direct access to enantiomerically enriched products.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or their derivatives, could provide a straightforward route to chiral this compound analogues. This strategy would involve designing synthetic sequences that transfer the inherent chirality of the starting material to the final product.
Table 1: Potential Asymmetric Synthetic Strategies for this compound
| Strategy | Catalyst/Reagent Type | Potential Advantages | Key Challenges |
| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | High enantioselectivity, atom economy | Substrate specificity, catalyst cost |
| Organocatalytic Aza-Michael Addition | Chiral amines, phosphoric acids | Metal-free, mild conditions | Catalyst loading, substrate scope |
| Chiral Pool Synthesis | Amino acids, terpenes | Readily available starting materials | Design of efficient synthetic routes |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant step towards more efficient, scalable, and safer production. uniba.itbeilstein-journals.orgrsc.orgresearchgate.netyoutube.com
Key areas for future development include:
Continuous Flow Synthesis: Microreactor technology can offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. beilstein-journals.orgrsc.orgresearchgate.net Developing a continuous flow process for the key cyclization and N-methylation steps in the synthesis of this compound could lead to improved yields and purity.
Automated Synthesis Platforms: The modular nature of automated synthesis platforms allows for the rapid generation of libraries of substituted naphthyridinone derivatives for screening purposes. youtube.com By immobilizing key intermediates on a solid support or utilizing cartridge-based reagent delivery, a wide range of functional groups could be systematically introduced onto the this compound scaffold.
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond established synthetic methods, the exploration of novel reaction pathways and catalytic systems can provide more efficient and versatile access to this compound and its analogues, as well as enable late-stage functionalization.
Promising avenues for research include:
C-H Activation: Transition-metal catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. rsc.orghbni.ac.inrsc.orgacs.org Investigating the regioselective C-H arylation, alkylation, or amination of the this compound core could provide a streamlined approach to novel derivatives without the need for pre-functionalized starting materials.
Photoredox Catalysis: Visible-light photoredox catalysis offers mild and environmentally benign conditions for a wide range of organic transformations. nih.gov This technology could be applied to the synthesis of the naphthyridinone skeleton through novel cyclization strategies or for the late-stage functionalization of the molecule, for instance, through trifluoromethylation or other radical-mediated processes. beilstein-journals.org
Novel Catalytic Cycles: The development of novel catalytic cycles, for example, those involving aza-Wittig reactions or transition metal-catalyzed annulations, could lead to new and efficient syntheses of the 1,5-naphthyridin-2-one core. researchgate.netnih.govmdpi.com
Advanced Computational Design of Naphthyridinone-Based Functional Materials
Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of functional materials based on the this compound scaffold.
Future research in this area should focus on:
In Silico Screening: Employing techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to predict the electronic and photophysical properties of a wide range of virtual this compound derivatives. worldscientific.comresearchgate.net This would enable the in silico screening of candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic photovoltaics.
Molecular Modeling of Material Properties: Molecular dynamics and other modeling techniques can be used to simulate the behavior of these molecules in the solid state or in solution, providing insights into properties like crystal packing, charge transport, and solubility, which are crucial for the development of functional materials. acs.org
Table 2: Computationally Guided Design of Functional Naphthyridinone Materials
| Application Area | Key Properties to Model | Computational Method |
| Organic Electronics | HOMO/LUMO levels, charge mobility | DFT, Molecular Dynamics |
| Fluorescent Probes | Absorption/Emission spectra, quantum yield | TD-DFT |
| Nonlinear Optics | Hyperpolarizability | DFT |
Synergistic Approaches Combining Synthetic and Theoretical Chemistry
The most rapid and impactful advances in the study of this compound will likely arise from a close integration of synthetic and theoretical chemistry.
Future research should embrace a synergistic workflow:
Theory-Driven Catalyst and Reaction Design: Computational studies can be used to elucidate reaction mechanisms, predict the outcomes of catalytic cycles, and guide the design of more efficient and selective catalysts for the synthesis of this compound. researchgate.netsemanticscholar.org
Experimental Validation of Computational Predictions: Promising candidates for functional materials identified through in silico screening can be prioritized for synthesis and experimental characterization. This iterative loop of prediction, synthesis, and testing will accelerate the discovery of new materials with desired properties.
Spectroscopic and Theoretical Characterization: A combined experimental and theoretical approach to the spectroscopic characterization of novel this compound derivatives will provide a deeper understanding of their structure-property relationships. nih.gov
By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in catalysis, materials science, and beyond.
Q & A
Q. What are the common synthetic routes for 1-Methyl-1,5-naphthyridin-2(1H)-one?
- Methodological Answer : The compound can be synthesized via oxidation of methyl-substituted precursors or through cyclization strategies. For example:
- Oxidative Methods : 3-Methyl-1,5-naphthyridine can be oxidized using Na₂Cr₂O₇ in H₂SO₄ at 100°C to yield the target compound .
- Cyclization : Ethyl 3-aminopicolinate reacts with diethyl malonate under basic conditions (EtONa/EtOH, reflux) to form 4-hydroxy derivatives, which can be methylated .
- Dehydration : Dehydration of hydroxylated intermediates (e.g., using TsCl/pyridine at 150°C) is another route .
| Synthetic Route | Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation of 3-methyl precursor | Na₂Cr₂O₇, H₂SO₄, 100°C | 25% | |
| Cyclization with malonate | EtONa, EtOH, reflux | 72% | |
| Dehydration | TsCl, pyridine, 150°C (sealed) | 83% |
Q. How does tautomerism influence the chemical behavior of this compound?
- Methodological Answer : The compound exists predominantly in the keto form (naphthyridinone) rather than the enol form due to aromatic stabilization. Key analytical approaches include:
- Ionization Constants : Measure pKa values to assess protonation/deprotonation equilibria .
- Spectroscopy : UV-Vis and IR spectra differentiate tautomers. For example, IR carbonyl stretches (~1700 cm⁻¹) confirm the keto form .
Q. What spectroscopic and crystallographic methods are used for characterization?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data can resolve tautomeric states and substituent effects .
- Mass Spectrometry : Compare fragmentation patterns with known naphthyridinones .
- NMR : ¹H and ¹³C NMR identify methyl group positioning and ring proton environments .
Advanced Research Questions
Q. How can metal complexation properties of this compound be studied?
- Methodological Answer :
- Synthesis of Complexes : React the compound with transition metals (e.g., Co, Cu, Fe) under varying pH and solvent conditions. Monitor coordination via shifts in UV-Vis absorption bands .
- Stability Analysis : Use cyclic voltammetry to assess redox behavior of metal complexes.
Q. What challenges arise in functionalizing the naphthyridine ring at specific positions?
- Methodological Answer :
- Regioselectivity : Direct halogenation (e.g., bromination) often occurs at electron-rich positions. For example, bromination of 1,5-naphthyridin-2(1H)-one yields 3-bromo derivatives .
- Steric Effects : Methyl groups may hinder functionalization at adjacent positions. Computational modeling (DFT) can predict reactive sites .
Q. How can biological activity be evaluated in drug discovery contexts?
- Methodological Answer :
- Antiviral Assays : Test inhibition of viral enzymes (e.g., HIV integrase) using enzymatic assays. Derivatives like 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one show precedent .
- Cytotoxicity Screening : Use cell-based models (e.g., MTT assay) to assess antiproliferative effects .
| Biological Target | Assay Type | Key Findings | Reference |
|---|---|---|---|
| HIV integrase inhibition | Enzymatic inhibition | IC₅₀ values <1 µM for hydroxy derivatives | |
| Antiproliferative activity | MTT assay (cancer cells) | EC₅₀ values in µM range for fused systems |
Safety and Handling
- Lab Practices : Follow SDS guidelines for 1,5-naphthyridine analogs: use PPE (gloves, goggles), avoid inhalation, and store in dry, cool conditions .
- Waste Disposal : Neutralize acidic byproducts before disposal. Consult institutional guidelines for hazardous waste .
Data Contradictions and Gaps
- Synthesis Yields : Reported yields for oxidative routes (25%) are lower than cyclization methods (72–83%). Optimize catalysts (e.g., transition metals) to improve efficiency .
- Methyl-Specific Data : Limited direct evidence on 1-methyl derivatives; extrapolate from unsubstituted naphthyridinones and validate via controlled experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
